LMP744 - 308246-52-8

LMP744

Catalog Number: EVT-273435
CAS Number: 308246-52-8
Molecular Formula: C24H24N2O7
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Topoisomerase-1 Inhibitor LMP744 is an indenoisoquinoline derivative and topoisomerase 1 (Top1) inhibitor, with potential antineoplastic activity. Upon administration, LMP744 binds to and stabilizes cleaved DNA-Top1 complexes, which prevents DNA re-ligation, induces stable, irreversible DNA strand breaks, prevents DNA repair, and leads to cell cycle arrest and apoptosis. As tumor cells proliferate at a much higher rate than normal cells, LMP744 specifically targets cancer cells. Top1, a DNA modifying enzyme essential for transcription, replication, and repair of double-strand DNA breaks, is overexpressed in tumor cells.
Classification

LMP744 falls under the category of non-camptothecin topoisomerase I inhibitors. Its development is part of a broader effort to identify new classes of anticancer agents that can selectively target tumor cells while minimizing toxicity to normal tissues. The indenoisoquinoline structure differentiates it from camptothecins, potentially offering distinct pharmacological properties .

Synthesis Analysis

The synthesis of LMP744 involves several key steps that utilize established organic chemistry techniques. The primary synthetic route includes the condensation of specific Schiff bases with substituted homophthalic anhydrides. This method allows for the introduction of functional groups that enhance the compound's potency and selectivity against topoisomerase I.

Key Technical Parameters

  1. Starting Materials: The synthesis typically starts with protected amine side chains and specific homophthalic anhydrides.
  2. Reaction Conditions: Reactions are often carried out under controlled temperatures and pH to optimize yield and purity.
  3. Purification Techniques: Following synthesis, compounds are purified using chromatographic methods such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

LMP744 features a complex molecular structure characterized by its indenoisoquinoline backbone. The molecular formula is C₂₃H₂₅N₃O₄, and it has a molecular weight of approximately 405.47 g/mol.

Structural Details

  • Core Structure: The indenoisoquinoline moiety is central to its activity, facilitating interaction with DNA and topoisomerase I.
  • Functional Groups: The presence of methoxy groups enhances solubility and bioavailability, contributing to its pharmacokinetic profile.
  • 3D Conformation: Molecular modeling studies suggest that LMP744 adopts a conformation conducive to intercalating into DNA, which is essential for its mechanism of action .
Chemical Reactions Analysis

LMP744 primarily engages in reactions that involve the trapping of topoisomerase I cleavage complexes (TOP1cc). This process is crucial for its anticancer activity.

Reaction Mechanism

  1. Formation of TOP1cc: LMP744 binds at the enzyme-DNA interface, leading to the stabilization of TOP1cc.
  2. Cellular Response: The accumulation of these complexes triggers cellular stress responses, including activation of repair pathways such as homologous recombination (HDR) and engagement of cell death pathways involving p53.
  3. Degradation Pathways: The trapped complexes are eventually processed by cellular mechanisms involving tyrosyl DNA phosphodiesterase and endonuclease XPF-ERCC1, leading to cytotoxic lesions in cancer cells .
Mechanism of Action

The mechanism by which LMP744 exerts its anticancer effects involves several interrelated processes:

  1. Inhibition of Topoisomerase I: By stabilizing the TOP1cc, LMP744 prevents the normal resolution of DNA replication forks, leading to DNA damage.
  2. Induction of DNA Damage Response: This damage activates cellular repair mechanisms and can lead to apoptosis if the damage is irreparable.
  3. Synergistic Effects with Other Therapies: Studies indicate that LMP744 may synergize with other agents like PARP inhibitors (e.g., olaparib), enhancing its therapeutic efficacy in specific cancer types .
Physical and Chemical Properties Analysis

LMP744 exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents, which facilitates its formulation for biological studies.
  • Stability: Compared to traditional camptothecins, LMP744 demonstrates improved stability under physiological conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally indicates a solid-state suitable for formulation.

Relevant Data

  • Log P (Partition Coefficient): Indicates favorable lipophilicity for cell membrane penetration.
  • pKa Values: Suggests potential ionization states relevant for biological activity at physiological pH levels .
Applications

LMP744 is currently undergoing clinical evaluation as a potential treatment for various cancers. Its applications include:

  1. Cancer Treatment: Targeting tumors with deficiencies in homologous recombination or expressing Schlafen 11 protein.
  2. Combination Therapies: Investigating its use alongside existing therapies to enhance treatment outcomes.
  3. Research Tool: Serving as a model compound for studying topoisomerase inhibition and DNA damage response mechanisms in cancer biology .
Introduction to LMP744 in the Context of Topoisomerase I (TOP1) Inhibitor Development

Historical Evolution of Non-Camptothecin TOP1 Inhibitors

The development of Topoisomerase I (TOP1) inhibitors evolved from the serendipitous discovery of camptothecin (CPT) in the 1960s to targeted synthetic programs addressing pharmacological limitations. Initial CPT derivatives—topotecan and irinotecan—gained FDA approval but exhibited critical drawbacks: rapid plasma hydrolysis of the α-hydroxylactone E-ring, short half-life (<2 hours), and susceptibility to ABCG2/ABCB1 efflux pumps [1] [6]. These shortcomings spurred systematic screening of the NCI-60 drug database, leading to the identification of indenoisoquinolines as a novel scaffold in the 1990s [1]. Among 500+ synthesized variants, LMP744 (MJ-III-65, NSC 706744) emerged as a clinical candidate due to its biochemical stability and distinct mechanism of trapping TOP1 cleavage complexes (TOP1cc) at genomic loci divergent from CPT sites [1] [6]. This represented a strategic shift toward non-camptothecin inhibitors optimized for persistent target engagement.

Table 1: Evolution of TOP1 Inhibitors

GenerationRepresentativesKey CharacteristicsPrimary Limitations
First (CPT-based)Topotecan, IrinotecanNatural alkaloids; initial efficacy in solid tumorsE-ring instability; efflux pump susceptibility; severe diarrhea
Second (Non-CPT)LMP400, LMP776, LMP744Synthetic stability; unique DNA cleavage sites; evasion of drug transportersBone marrow toxicity (dose-limiting in some analogues)

Rationale for Indenoisoquinoline Derivatives as a Novel Chemical Class

Indenoisoquinolines were rationally engineered to exploit interfacial inhibition—a mechanism where small molecules intercalate at DNA-TOP1 cleavage sites, stabilizing TOP1cc and preventing DNA religation [1] [3]. Unlike planar CPT scaffolds, the tricyclic indenoisoquinoline core enables strategic substitutions at positions 2, 3, 6, and 11, enhancing DNA binding affinity and TOP1cc durability [1] [4]. LMP744 incorporates a 3-[(2-hydroxyethyl)amino]propyl side chain, facilitating hydrogen bonding with TOP1 residues (e.g., Asn722) and π-stacking with DNA base pairs [1] [9]. This molecular design confers three advantages:

  • Chemical Resilience: Elimination of the hydrolytically labile E-ring prevents pH-dependent inactivation, maintaining >90% integrity in plasma [3] [6].
  • Efflux Resistance: Unlike irinotecan, LMP744 retains potency in ABCB1- and ABCG2-overexpressing cell lines (IC50 shift <2-fold vs. >20-fold for CPT) [1] [9].
  • Prolonged Target Engagement: TOP1cc trapped by LMP744 persist >24 hours post-washout, compared to <6 hours for topotecan [4].

Limitations of Camptothecin Analogues and Advantages of LMP744

Camptothecins face four interrelated constraints that LMP744 structurally circumvents:

  • Instability: The lactone ring hydrolyzes to inactive carboxylate forms, with albumin binding reducing bioavailable drug. LMP744’s rigid indenoisoquinoline core lacks hydrolyzable motifs [1] [3].
  • Reversible Damage: CPT-trapped TOP1cc dissociate rapidly (half-life <30 min), requiring prolonged infusion. LMP744 stabilizes TOP1cc 3-fold longer, amplifying DNA double-strand breaks during replication [4] [6].
  • Toxicity: Irinotecan’s SN-38 metabolite induces severe delayed diarrhea via enteric TOP1 inhibition. LMP744 shows negligible gastrointestinal toxicity in canine models at efficacious doses [3] [6].
  • Resistance: Efflux transporters reduce intracellular CPT accumulation. LMP744 exhibits low affinity for ABCG2 (Km >50 µM), maintaining submicromolar cytotoxicity in multidrug-resistant lymphoma cells [1] [9].

Table 2: Pharmacological Comparison of TOP1 Inhibitors

ParameterIrinotecanTopotecanLMP744
Chemical StabilityLow (t1/2 = 1–2 h at pH 7.4)Moderate (t1/2 = 3.5 h)High (t1/2 >24 h)
TOP1cc PersistenceShort-lived (~4–6 h)Moderate (~6–8 h)Prolonged (>24 h)
ABC Transporter SusceptibilityHigh (ABCB1, ABCG2)High (ABCG2)Low (no significant efflux)
Diarrhea Incidence>30% (grade 3/4)<10%Not reported in preclinical models
GI50 (NCI-60 panel)0.1–10 µM0.01–1 µM0.1 µM

Therapeutic Implications

LMP744’s pharmacokinetic and mechanistic advantages translate to broader therapeutic windows in preclinical models:

  • In canine lymphoma studies, LMP744 induced objective responses in 68.4% (13/19) of cases—double the rate of LMP400 (33.3%)—without dose-limiting diarrhea [3] [6].
  • Ewing sarcoma PDX models resistant to irinotecan exhibited tumor regression with LMP400 (a structural analogue), attributed to sustained TOP1cc and SLFN11 biomarker synergy [8].
  • Fluoroindenoisoquinoline derivatives (e.g., LMP517) evolved from LMP744 show enhanced blood-brain barrier penetration, expanding applicability to CNS malignancies [5].

LMP744 exemplifies iterative optimization in oncology drug development, bridging mechanistic insights to clinical needs. Its ongoing phase 1 trials (NCT03030417) prioritize pharmacodynamic validation in SLFN11-positive and HR-deficient tumors [6] [7].

Properties

CAS Number

308246-52-8

Product Name

LMP744

IUPAC Name

20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H24N2O7/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22/h8-11,25,27H,3-7,12H2,1-2H3

InChI Key

QCSDJDQOJBQTDV-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC

Solubility

Soluble in DMSO

Synonyms

6-(3-(2-hydroxyethyl)amino-1-propyl)-5,6-dihydro-2,3-dimethoxy-8,9-methylenedioxy-5,11-dioxo-11H-indeno(1,2-)isoquinoline
MJ-III-65
NSC 706744
NSC-706744
NSC706744
uglysy8 cpd

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.